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An objective comparison of the clinical performance of GPR119 agonists, supported by
experimental data, for researchers, scientists, and drug development professionals.

The G protein-coupled receptor 119 (GPR119) has been a promising target for the treatment of
type 2 diabetes mellitus (T2DM) due to its dual mechanism of action: stimulating glucose-
dependent insulin secretion from pancreatic -cells and promoting the release of incretin
hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic
polypeptide (GIP), from intestinal L-cells and K-cells.[1][2] This unique mode of action held the
potential for effective glycemic control with a low risk of hypoglycemia. However, despite
promising preclinical data, the clinical development of GPR119 agonists has been challenging,
with many candidates failing to demonstrate sufficient efficacy in human trials. This guide
provides a meta-analysis of the clinical trial outcomes for several key GPR119 agonists,
presenting a comparative overview of their performance.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to
enhanced insulin secretion and improved glucose homeostasis. The receptor is coupled to a
stimulatory G protein (Gas), which, upon activation, stimulates adenylyl cyclase to increase
intracellular levels of cyclic AMP (cCAMP).[3][4] In pancreatic B-cells, elevated cCAMP directly
promotes glucose-stimulated insulin secretion. In intestinal enteroendocrine cells, the rise in
CAMP triggers the release of GLP-1 and GIP. These incretin hormones then act on their
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Quantitative Comparison of Clinical Trial Outcomes

The following tables summarize the key quantitative outcomes from clinical trials of various
GPR119 agonists. The data is presented to facilitate a direct comparison of their effects on
glycemic control and body weight.

Table 1: Change in HbAlc from Baseline
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Mean
. Change in
GPR119 Clinical Treatment
. . . Dosage HbAlc Comparator
Agonist Trial Phase Duration
(from
baseline)
DS-8500a Phase 2b 12 weeks 25 mg QD -0.23%I5] Placebo
50 mg QD -0.37%I5] Placebo
75 mg QD -0.44%5] Placebo
(Not superior o
o Sitagliptin 50
to Sitagliptin
mg
50 mg)[5]
-0.54%
DA-1241 Phase 2a 16 weeks 100 mg QD (placebo- Placebo
adjusted)[6]
No significant
alteration in
JINJ-
24-h
38431055 Phase 1/2 14 days 500 mg QD ] Placebo
weighted
(APD597)
mean
glucose[1]
No significant
effect on
100-600 _ _
GSK1292263 Phase 2 14 days circulating Placebo
mg/day
glucose
levels[7]

Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline
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GPR119
Agonist

Clinical
Trial Phase

Treatment
. Dosage
Duration

Mean
Change in
FPG (from
baseline)

Comparator

DS-8500a Phase 2b

12 weeks 50 mg QD

Statistically
significant

] Placebo
reduction vs.

placebo[5]

Statistically

significant
75 mg QD )

reduction vs.

placebo[5]

Placebo

DS-8500a Phase 2a

28 days 75 mg QD

Statistically
significant

] Placebo
reduction vs.

placebo[8]

DA-1241 Phase 1b

25, 50, 100

56 days
mg QD

Trend

towards

) Placebo
improvement[

9]

INJ-
38431055
(APD597)

Phase 1/2

14 days 500 mg QD

No significant
alteration in
24-h
weighted

Placebo

mean

glucose[1]

GSK1292263  Phase 2

100-600

14 days
mg/day

No significant
effect on
circulating Placebo
glucose

levels[7]

Table 3: Change in Body Weight from Baseline
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Mean
Change in
GPR119 Clinical Treatment Body
. . . Dosage . Comparator
Agonist Trial Phase Duration Weight
(from

baseline)

-2.2% (-1.57 Placebo

DA-1241 Phase 1b 8 weeks 100 mg QD
kg)[10] (-0.3%)
25, 50, 75 mg -
DS-8500a Phase 2b 12 weeks QD Not specified Placebo
JINJ-
38431055 Phase 1/2 14 days 500 mg QD Not specified Placebo
(APD597)
100-600 N
GSK1292263 Phase 2 14 days Not specified Placebo
mg/day

Experimental Protocols of Key Clinical Trials

A summary of the methodologies for the clinical trials of the most prominent GPR119 agonists
is provided below.

DS-8500a (Phase 2b)[5][11]

o Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group
study conducted in Japan.

o Patient Population: Japanese patients with T2DM, aged = 20 years, with HbAlc between >
7.0% and < 10.0%. A total of 368 patients were enrolled.[11]

e Dosing Regimen: Patients were randomized to receive placebo, DS-8500a (25, 50, or 75
mg), or sitagliptin 50 mg once daily for 12 weeks.[5]

¢ Primary Endpoint: Change in HbAlc from baseline to week 12.[5]
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Secondary Endpoints: Changes in FPG, glucose AUC during a meal tolerance test, and lipid
profiles.[12]

JINJ-38431055 (APD597) (Phase 1/2)[1]

Study Design: A randomized, double-blind, placebo-controlled, multiple-dose parallel design
study conducted at four US research centers.

Patient Population: Male and female subjects, aged 25-60 years, with a BMI between 22 and
39.9 kg/m 2, diagnosed with T2DM for 6 months to 10 years. The study involved 32 subjects.

[1]

Dosing Regimen: JNJ-38431055 (500 mg) or placebo was administered once daily for 14
consecutive days.[1]

Primary Outcome: Effects on 24-hour weighted mean glucose.[1]

Secondary Outcomes: Effects on stimulated plasma glucose, insulin, C-peptide, and incretin
concentrations.[1]

GSK1292263 (Phase 2)[7]

Study Design: Two randomized, placebo-controlled studies. Study 1 involved drug-naive
subjects or those who had stopped their diabetic medications, while Study 2 involved
subjects taking metformin.

Patient Population: Subjects with T2DM. A total of 173 subjects were enrolled across both
studies.[7]

Dosing Regimen: GSK1292263 was administered as multiple doses (100-600 mg/day) for
14 days. Placebo and sitagliptin 100 mg/day were used as comparators.[7]

Primary Outcome: Assessment of effects on plasma glucose, insulin, C-peptide, and
glucagon levels following oral glucose and meal challenges.

Secondary Outcomes: Assessment of effects on plasma PYY, GLP-1, and GIP levels.

DA-1241 (Phase 1b)[10]
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» Study Design: A proof-of-concept study in patients with T2DM.
» Patient Population: Patients with type 2 diabetes.

e Dosing Regimen: DA-1241 was administered at doses of 25 mg, 50 mg, and 100 mg for 8
weeks. Sitagliptin 100 mg and placebo were used as comparators.[10]

e Primary Outcome: Change in incremental area under the curve of plasma glucose (IAUE)
during a mixed meal tolerance test.

e Secondary Outcomes: Changes in body weight and secretion of incretin hormones.[10]
MBX-2982 (Phase 2a in T1D)[13]

e Study Design: A randomized, double-masked, crossover trial.

o Patient Population: 18 participants (age 20—60 years) with type 1 diabetes (T1D).

e Dosing Regimen: Participants were randomized to treatment with 600 mg MBX-2982 or
placebo daily for 14 days, with a 2-week washout period between treatments.[13]

e Primary Outcome: Assessment of glucagon counterregulatory responses to experimental
hypoglycemia.

e Secondary Outcomes: Hormonal responses during a mixed-meal test.

Experimental Workflow

The typical workflow for a Phase 2 clinical trial of a GPR119 agonist, as exemplified by the DS-
8500a trial, is outlined below.

Phase 2 Clinical Trial Workflow

Screening
(Inclusion/Exclusion Criteria) "1 «f on other antidiabetics)

Washout Period »| Randomization .y 12-Week Treatment Period »_| End-of-Study/
= | (GPR119 Agonist, Placebo, or Active Comparator) "1 Follow-up

4
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Typical Phase 2 Clinical Trial Workflow

Conclusion

The clinical development of GPR119 agonists has yielded mixed results. While some
compounds, such as DS-8500a and DA-1241, have demonstrated modest improvements in
glycemic control, others, including JNJ-38431055 and GSK1292263, failed to show significant
glucose-lowering effects in patients with type 2 diabetes.[1][5][6][7] The translation of robust
preclinical efficacy to clinically meaningful outcomes in humans has proven to be a significant
hurdle. Differences in receptor pharmacology between rodents and humans have been
suggested as a potential reason for this discrepancy. Despite the setbacks, the dual
mechanism of action of GPR119 agonists remains an attractive concept for T2DM therapy.
Future research may focus on developing more potent and selective agonists or exploring
combination therapies to unlock the full therapeutic potential of targeting the GPR119 receptor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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